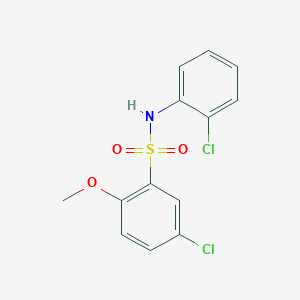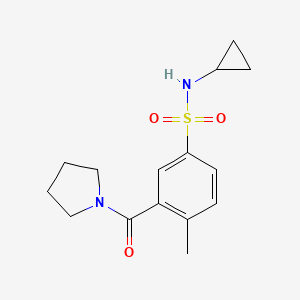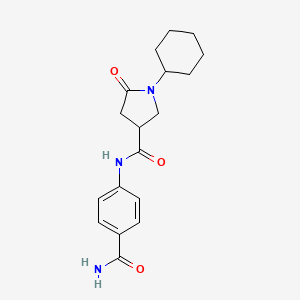
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a cyclohexyl ring, and an oxopyrrolidine moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then subjected to reduction under hydrogen pressure to yield the desired compound .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. The use of safe, inexpensive, and high-yield synthetic pathways is crucial. For example, the reduction of polymer-bound nitroarenes is avoided due to low yields and the use of toxic solvents . Instead, more efficient methods such as direct reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide are employed .
化学反应分析
Types of Reactions
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions, such as the hydrogenation of nitro groups, are commonly used in its synthesis.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include parameters such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学研究应用
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pigments.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
作用机制
The mechanism of action of N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the production of Pigment Yellow 181.
Para-aminobenzoic acid (PABA): A commonly used building block in pharmaceuticals with similar structural features.
Uniqueness
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which provide it with distinct chemical and biological properties
属性
IUPAC Name |
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c19-17(23)12-6-8-14(9-7-12)20-18(24)13-10-16(22)21(11-13)15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-11H2,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOTAOYTXCDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
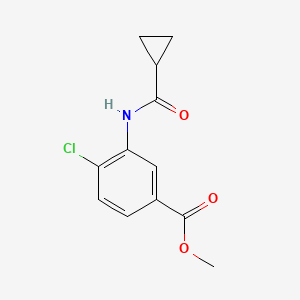
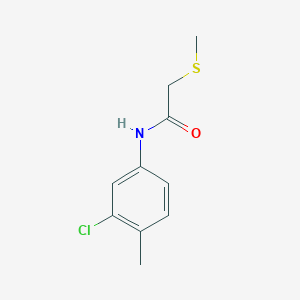

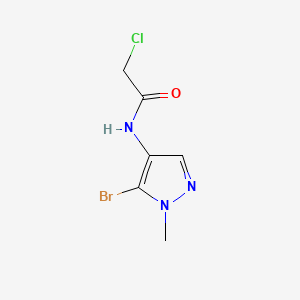
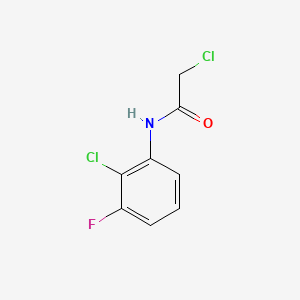
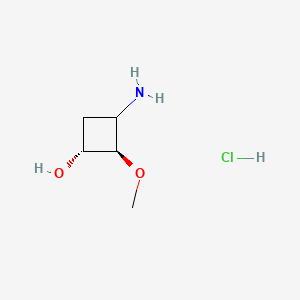
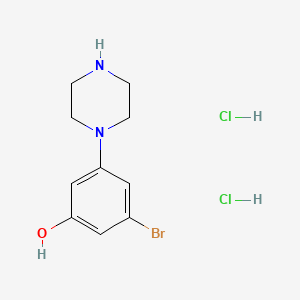
![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)
